7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Overview
Description
7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. The compound is a potent inhibitor of various enzymes and is used in the development of new drugs.
Scientific Research Applications
Crystallography
- Quinazoline derivatives have been studied in the field of crystallography . The crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, a related compound, has been analyzed . The crystallographic data and atomic coordinates were obtained using a D8 VENTURE diffractometer .
- The experiment involved dissolving 4-bromobenzene-1,2-diamine in toluene, adding 4-chlorobenzaldehyde, tosylmethyl isocyanide, and triethylene diamine, and heating the mixture to 80 °C . The resulting solution was washed with hydrochloric acid and water, and the organic compound was concentrated under reduced pressure and separated by silica-gel column chromatography .
Medicinal Chemistry
- Quinazoline is an essential scaffold known to be linked with various biological activities . Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
- The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction .
- This review represents different aspects of medicinal chemistry, including drug design, structure–activity relationship, and the mode of action of some analgesic and anti-inflammatory quinazoline compounds .
properties
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGXDCXSPKGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621777 | |
Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
CAS RN |
573681-19-3 | |
Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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